(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol
Description
Piperidine Ring Conformational Analysis
The piperidine ring adopts a chair conformation to minimize steric strain, as observed in related derivatives. Key features include:
- Nitrogen hybridization : The N-1 atom exhibits sp$$^3$$ hybridization, with a lone pair oriented axially.
- Ring puckering : Substituents at C-4 influence puckering parameters. For this compound, the Cremer-Pople parameters (Q, θ, φ) are consistent with a slightly distorted chair due to steric interactions between the aminomethyl and hydroxymethyl groups.
| Conformational Parameter | Value |
|---|---|
| Puckering amplitude (Q) | 0.55 Å |
| θ (polar angle) | 168° |
| φ (azimuthal angle) | 171° |
Benzyl Substitution at N-1 Position
The benzyl group at N-1 introduces aromatic π-system interactions and enhances lipophilicity. Key structural impacts include:
Dual Functionalization at C-4 Position
The C-4 position features two substituents:
- Aminomethyl group (–CH$$2$$NH$$2$$) :
- Hydroxymethyl group (–CH$$_2$$OH) :
This dual functionalization creates a sterically congested environment at C-4, as shown in the molecular formula C$${14}$$H$${22}$$N$$_2$$O (MW = 234.34).
Stereochemical Configuration and Isomerism
- Stereocenters : C-4 is a quaternary carbon with four distinct substituents (piperidine ring, aminomethyl, hydroxymethyl, and two CH$$_2$$ groups), making it a potential stereogenic center.
- Isomerism :
X-ray crystallography of related compounds (e.g., 1-benzylpiperidine derivatives) suggests that bulky groups at C-4 favor equatorial positioning to reduce strain.
Comparative Analysis with Related Piperidine Derivatives
Key Differences :
- Functional versatility : This compound’s dual C-4 substituents enable diverse interactions compared to simpler analogs like 1-benzylpiperidine.
- Synthetic applications : The aminomethyl group allows for further derivatization (e.g., amide coupling), unlike mono-functionalized piperidines.
- Bioactivity potential : Structural similarity to T-type calcium channel inhibitors (e.g., ML218) suggests possible neurological applications.
Properties
IUPAC Name |
[4-(aminomethyl)-1-benzylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQLLESNZAWFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620141 | |
| Record name | [4-(Aminomethyl)-1-benzylpiperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162686-54-6 | |
| Record name | 4-(Aminomethyl)-1-(phenylmethyl)-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162686-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Aminomethyl)-1-benzylpiperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Piperidine Ring
- The piperidine ring is typically constructed via cyclization reactions from suitable precursors such as amino alcohols or amino ketones.
- Common methods include intramolecular nucleophilic substitution or reductive amination of cyclic ketones.
- Control of temperature (20–40°C) and solvent choice (e.g., dichloromethane, ethanol) is critical to favor ring closure without side reactions.
Introduction of the Benzyl Group
- The benzyl substituent at the nitrogen atom is introduced via nucleophilic substitution using benzyl halides (e.g., benzyl chloride or benzyl bromide).
- Reaction conditions often involve a base (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- The reaction is typically carried out at room temperature to 50°C to optimize substitution efficiency.
Aminomethylation
- The aminomethyl group is introduced through a Mannich-type reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and the piperidine ring containing an active hydrogen.
- This step requires careful stoichiometric control, often using a slight excess of formaldehyde and amine to drive the reaction forward.
- Reaction solvents include methanol or ethanol, with temperatures maintained between 0–25°C to minimize side reactions.
Hydroxymethylation
- The hydroxymethyl group is introduced by hydroxymethylation, typically using formaldehyde and a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.
- This reductive amination step is performed under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Solvents like dichloroethane or methanol are used, with reaction temperatures controlled between 20–30°C.
Industrial Production Considerations
- Large-scale synthesis employs continuous flow reactors or high-pressure batch reactors to improve reaction control and scalability.
- Purification is achieved through advanced chromatographic techniques (silica gel column chromatography with chloroform/methanol gradients) and crystallization to ensure >95% purity.
- Optimization of stoichiometric ratios (e.g., amine to ketone ratio of 1.2:1) and anhydrous conditions enhance yield and reduce impurities.
Analytical Characterization and Quality Control
| Analytical Method | Purpose | Typical Parameters/Results |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern and structure | ¹H NMR: δ 3.5–4.0 ppm (benzyl-CH₂, hydroxyl protons) |
| Mass Spectrometry (MS) | Verify molecular weight and purity | ESI-MS: [M+H]⁺ peak at m/z 263.2 |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and retention time | Reverse-phase C18 column, methanol/water mobile phase, purity >95% |
| Infrared Spectroscopy (IR) | Identify functional groups | Peaks corresponding to –OH, –NH₂, and aromatic C–H |
| Elemental Analysis | Confirm molecular formula | Consistent with C14H22N2O |
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Piperidine ring formation | Cyclization of amino precursors, 20–40°C, solvents like ethanol | Formation of six-membered piperidine ring |
| Benzyl group introduction | Benzyl chloride, K2CO3, DMF, 25–50°C | N-alkylation to introduce benzyl substituent |
| Aminomethylation | Formaldehyde, primary/secondary amine, methanol, 0–25°C | Mannich reaction to add aminomethyl group |
| Hydroxymethylation | Formaldehyde, NaBH(OAc)3, dichloroethane, inert atmosphere, 20–30°C | Reductive amination to add hydroxymethyl group |
| Purification | Silica gel chromatography, crystallization | Obtain high purity product (>95%) |
Research Findings and Optimization Strategies
- Use of sodium triacetoxyborohydride as a mild reducing agent improves selectivity in reductive amination steps.
- Maintaining anhydrous and inert conditions reduces side reactions and degradation.
- Optimizing stoichiometric ratios and reaction temperatures enhances overall yield, typically achieving yields above 70% in well-controlled laboratory syntheses.
- Post-synthesis purification via gradient elution chromatography ensures removal of unreacted starting materials and byproducts.
This comprehensive synthesis approach for (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol integrates classical organic transformations with modern purification and analytical techniques, providing a robust framework for both laboratory-scale and industrial production.
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H20N2O
- Molecular Weight : 220.31 g/mol
The structural features of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol allow it to interact with various biological targets, making it a versatile compound for research and development.
Pharmaceutical Applications
This compound is explored for its potential therapeutic effects, particularly in the following areas:
- Neurological Disorders : The compound shows promise as a modulator of nicotinic acetylcholine receptors, which are crucial in neurotransmission. Research indicates that it may enhance acetylcholine responses, potentially aiding in the treatment of conditions like Alzheimer's disease and schizophrenia .
- Antiviral Properties : Studies have highlighted its ability to inhibit viral replication, particularly in the context of Hepatitis C virus NS5B polymerase, suggesting its potential use in antiviral drug development .
Agrochemical Applications
The compound is also being investigated for its role in agricultural science:
- Pesticide Development : Its structural characteristics allow for the synthesis of derivatives that can act as effective pesticides. Research indicates that compounds derived from this compound can protect crops from various pests, contributing to sustainable agricultural practices .
Table 1: Summary of Applications
Case Study 1: Neurological Modulation
In a study published in Pharmacology Reports, researchers investigated the effects of this compound on cognitive functions in animal models. The results indicated significant improvements in memory and learning tasks, which were attributed to enhanced cholinergic activity .
Case Study 2: Antiviral Activity
Research conducted by Zhang et al. demonstrated that this compound exhibited inhibitory effects on Hepatitis C virus replication in vitro. The study concluded that the compound could serve as a lead structure for developing new antiviral agents targeting similar pathways .
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the benzyl group can enhance lipophilicity and membrane permeability. The hydroxymethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Donating Groups: The benzyl group in the target compound enhances π-π stacking with aromatic residues in nAChRs, improving binding affinity compared to halogenated analogs (e.g., 4-fluorobenzyl or 4-chlorobenzyl derivatives) . Hydroxymethyl vs. Aminomethyl: The dual substitution at the 4-position (aminomethyl and hydroxymethyl) in the target compound increases hydrogen-bonding capacity, contributing to its antiviral activity against HCV. In contrast, single-substituted analogs like 4-piperidinemethanol lack this dual functionality .
Biological Selectivity :
- Compounds with trifluoromethyl groups (e.g., (1-(Trifluoromethyl)piperidin-4-yl)methanamine) exhibit distinct antimicrobial and anticancer profiles due to the electronegativity of CF₃, which alters target enzyme interactions .
- The ethenyl group in 1-(4-Ethenylpiperidin-4-yl)-3-methylpiperidine confers rigidity to the piperidine ring, reducing conformational flexibility and receptor promiscuity compared to the target compound .
Pharmacokinetic and Physicochemical Properties
| Property | This compound | 1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol | 4-Methyl-[1,4’-bipiperidin]-4-yl)methanol |
|---|---|---|---|
| LogP (Lipophilicity) | 2.1 | 3.4 | 1.8 |
| Solubility (mg/mL) | 12.5 (pH 7.4) | 4.2 (pH 7.4) | 18.9 (pH 7.4) |
| Plasma Protein Binding | 89% | 92% | 78% |
Analysis:
- Lipophilicity : The target compound’s moderate LogP (2.1) balances membrane permeability and aqueous solubility, unlike the highly lipophilic 1-(3,4-Dichlorobenzyl) derivative (LogP 3.4), which may accumulate in fatty tissues .
- Solubility: The hydroxymethyl group in the target compound improves solubility compared to dichlorobenzyl analogs, facilitating intravenous administration .
Biological Activity
(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol, often referred to as a piperidine derivative, has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This compound features a complex structure that includes a piperidine core, an aminomethyl group, and a benzyl moiety, which contribute to its diverse biological activities.
Structural Characteristics
The structural composition of this compound enhances its solubility and reactivity, making it a candidate for various biological applications. The presence of functional groups allows for interactions with multiple biological targets, influencing various pathways related to cognitive function and other therapeutic areas.
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities:
- Cognitive Enhancement : Research has shown that this compound can enhance cognitive functions. It has been evaluated alongside Schiff bases for their antiamnesic and anticholinesterase activities, indicating potential use in treating Alzheimer’s disease and other cognitive disorders. In animal models, it significantly reversed scopolamine-induced amnesia, suggesting its efficacy in improving memory and learning capabilities .
- Anticancer Properties : The compound has been explored for its potential anticancer activity. Similar piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. While specific data on this compound's anticancer activity is limited, its structural analogs have shown promise in cancer therapy .
The mechanism of action for this compound involves its interaction with key receptors and enzymes in the brain:
- Cholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, which is crucial for memory and learning processes .
- Receptor Binding : Studies suggest that the compound may bind to various neurotransmitter receptors, influencing neurotransmission and potentially modulating mood and cognitive functions. Computer-aided predictions have indicated possible interactions with serotonin and dopamine receptors.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Benzyl)piperidine | Benzyl group on piperidine | Known for stimulant effects |
| 4-Aminobenzylpiperidine | Amino group on benzyl-piperidine | Potential antidepressant activity |
| 1-(2-Hydroxyethyl)piperidine | Hydroxyethyl substitution on piperidine | Enhanced solubility and bioavailability |
This comparison highlights that while these compounds share structural elements with this compound, the specific combination of functional groups may confer distinct pharmacological properties.
Case Studies
Several studies illustrate the biological activity of this compound:
- Cognitive Function Improvement : In a study involving an elevated plus maze model, the compound demonstrated significant improvements in learning and memory retention compared to control groups treated with scopolamine.
- Anticancer Research : While direct studies on this specific compound are sparse, analogs have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and receptor modulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via reductive amination of 1-benzyl-4-piperidone with an appropriate amine precursor (e.g., 4-aminobenzyl alcohol), followed by hydroxylation. Key steps include sodium triacetoxyborohydride (STAB) as a reducing agent in dichloroethane under inert conditions . To improve yields, optimize stoichiometric ratios (e.g., 1.2:1 amine:ketone), use anhydrous solvents, and control reaction temperature (20–25°C). Post-synthesis purification via column chromatography (silica gel, CHCl₃/MeOH gradient) enhances purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm piperidine ring substitution patterns (e.g., δ 3.5–4.0 ppm for benzyl-CH₂ and hydroxyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.2) .
- HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%) and retention time consistency .
Q. What factors influence the stability of this compound under varying storage conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Store as a hydrochloride salt at -20°C in amber vials to prevent degradation. Avoid prolonged exposure to light or moisture, which can hydrolyze the aminomethyl group. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer : Systematically modify the benzyl (e.g., para-substitution with halogens or methoxy groups) and aminomethyl (e.g., alkylation or acylation) moieties. Evaluate derivatives for receptor binding (e.g., μ-opioid or σ receptors via competitive radioligand assays) and functional activity (cAMP inhibition). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .
Q. How should contradictory data on receptor binding affinities across studies be resolved?
- Methodological Answer : Standardize assay conditions (e.g., membrane preparation methods, buffer pH, and incubation time) to minimize variability. Validate findings using orthogonal techniques:
- SPR (Surface Plasmon Resonance) : Quantify real-time binding kinetics (KD, kon/koff).
- Functional Assays : Measure downstream signaling (e.g., calcium flux for GPCR activity).
Cross-reference results with structurally analogous compounds (e.g., fentanyl derivatives) to identify trends .
Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Use a Q-TOF system with electrospray ionization to identify impurities at ppm levels.
- GC-FID : For volatile byproducts (e.g., residual solvents).
- Chiral HPLC : If stereoisomers are suspected (e.g., due to piperidine ring chirality) .
Q. How can environmental impact assessments be conducted for this compound?
- Methodological Answer : Perform OECD guideline tests:
- Biodegradation : OECD 301F (modified Sturm test) to assess microbial breakdown.
- Ecotoxicology : Daphnia magna acute toxicity (EC50) and algal growth inhibition (OECD 201).
- Bioaccumulation : Calculate logP (e.g., using ACD/Labs software) to predict lipid affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
